
(3-((Tetrahydrofuran-2-YL)methoxy)pyridin-4-YL)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((Tetrahydrofuran-2-YL)methoxy)pyridin-4-YL)boronic acid: is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a tetrahydrofuran-2-ylmethoxy group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-((Tetrahydrofuran-2-YL)methoxy)pyridin-4-YL)boronic acid typically involves the reaction of pyridine derivatives with boronic acid reagents. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a halogenated pyridine derivative reacts with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst loading, are carefully controlled to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions: (3-((Tetrahydrofuran-2-YL)methoxy)pyridin-4-YL)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene are typically used.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Alcohols or amines.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (3-((Tetrahydrofuran-2-YL)methoxy)pyridin-4-YL)boronic acid is widely used as a building block in organic synthesis. It is particularly valuable in the formation of carbon-carbon bonds through cross-coupling reactions, enabling the synthesis of complex organic molecules .
Biology and Medicine: In biological and medicinal chemistry, this compound is used in the development of pharmaceuticals and bioactive molecules. Its ability to form stable complexes with biomolecules makes it a useful tool in drug discovery and development .
Industry: In the industrial sector, this compound is employed in the production of advanced materials, such as polymers and electronic components. Its versatility in chemical reactions allows for the creation of materials with specific properties .
Mecanismo De Acción
The mechanism of action of (3-((Tetrahydrofuran-2-YL)methoxy)pyridin-4-YL)boronic acid involves its ability to form covalent bonds with various molecular targets. The boronic acid group can interact with hydroxyl or amino groups in biomolecules, leading to the formation of stable complexes. This interaction can modulate the activity of enzymes or receptors, influencing biological pathways and processes .
Comparación Con Compuestos Similares
- (4-(Tetrahydrofuran-2-YL)methoxy)pyridin-3-YL)boronic acid
- (3-(Tetrahydrofuran-2-YL)methoxy)pyridin-2-YL)boronic acid
- (3-(Tetrahydrofuran-2-YL)methoxy)pyridin-5-YL)boronic acid
Uniqueness: (3-((Tetrahydrofuran-2-YL)methoxy)pyridin-4-YL)boronic acid stands out due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with other molecules. This unique structure allows for selective reactions and applications that may not be achievable with similar compounds .
Propiedades
Fórmula molecular |
C10H14BNO4 |
|---|---|
Peso molecular |
223.04 g/mol |
Nombre IUPAC |
[3-(oxolan-2-ylmethoxy)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C10H14BNO4/c13-11(14)9-3-4-12-6-10(9)16-7-8-2-1-5-15-8/h3-4,6,8,13-14H,1-2,5,7H2 |
Clave InChI |
JPWXPRNNBBHHNT-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=NC=C1)OCC2CCCO2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-chlorophenyl)-6-{4-[5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,4(1H,3H)-quinazolinedione](/img/structure/B12511069.png)

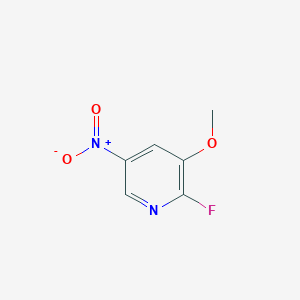

![2,4,6-Trichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12511086.png)

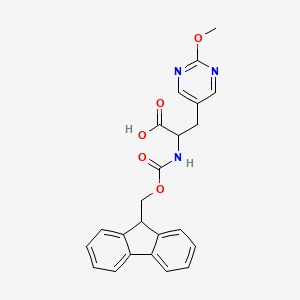
![1-propan-2-yl-3-[[16-[(3-propan-2-yl-2H-benzimidazol-1-yl)methyl]-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]methyl]-2H-benzimidazole](/img/structure/B12511104.png)


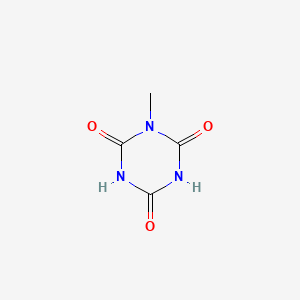
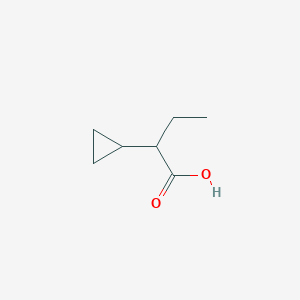
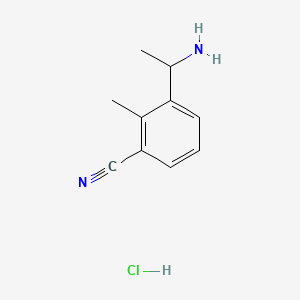
![1-(Tert-butoxycarbonyl)-2-[(4-iodophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12511152.png)
